

Comparative Docking Analysis of 2-Hydroxybenzoic Acid Derivatives as SIRT5 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzoic acid

Cat. No.: B053137

[Get Quote](#)

This guide provides a comparative analysis of a series of 2-hydroxybenzoic acid derivatives based on their in-silico docking performance and in-vitro inhibitory activity against Sirtuin 5 (SIRT5), a promising therapeutic target for several human diseases, including cancer. The data presented herein is collated from a detailed study identifying and optimizing novel SIRT5 inhibitors, offering insights into their structure-activity relationships (SAR).^[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Comparative Analysis

The following table summarizes the in-vitro inhibitory activity (IC₅₀), thermal shift assay data (ΔT_m), and molecular docking scores for a selection of 2-hydroxybenzoic acid derivatives against SIRT5.^[1] Lower IC₅₀ values indicate greater inhibitory potency, while higher ΔT_m values suggest stronger binding to the protein. The docking scores provide a theoretical estimation of the binding affinity.

Compound ID	Structure	IC50 (μM)	ΔTm (°C) at 100 μM	Docking Score (GOLD score)
11	5-acetamido-2-hydroxybenzoic acid	26.4 ± 0.8	1.8	Not explicitly stated, but used as a reference
12	ethyl 5-acetamido-2-hydroxybenzoate	> 400	Not determined	Not explicitly stated, but shown to have reduced interactions
14	N-(4-isothiocyanato-3-hydroxyphenyl)acetamide	13.5 ± 0.5	2.1	Not explicitly stated, but binds similarly to 11
30	2-hydroxy-5-nitrobenzoic acid	4.3 ± 0.3	3.2	Not explicitly stated, but identified as most potent
43	2-hydroxy-5-(N-(phenyl)sulfamoyl)benzoic acid	2.5 ± 0.2	3.8	Not explicitly stated, but has a 10-fold improved potency
Suramin	Positive Control	28.4 ± 2.5	Not determined	Not applicable

Key Protein-Ligand Interactions

Molecular docking studies revealed key interactions between the 2-hydroxybenzoic acid derivatives and the active site of SIRT5. The carboxylate group of the hit compound 11 forms a bidentate salt bridge with Arg105 and a hydrogen bond with Tyr102.[1] The adjacent hydroxyl group forms a hydrogen bond with Val221, and the acetyl carbonyl group forms another hydrogen bond with Tyr255.[1] Additionally, pi-pi stacking interactions with Phe223 and Tyr255 were observed.[1] The most potent analogue, compound 30, also forms a salt bridge with Arg105 via its carboxylate group and a hydrogen bond with Val221 through its hydroxyl group.

[1] A potential hydrogen bond between the nitro group of compound 30 and the hydroxyl group of Tyr255 was also identified.[1] Masking the carboxylic acid group, as in compound 12, resulted in a near-complete loss of inhibitory activity, confirming the crucial role of this functional group in binding.[1]

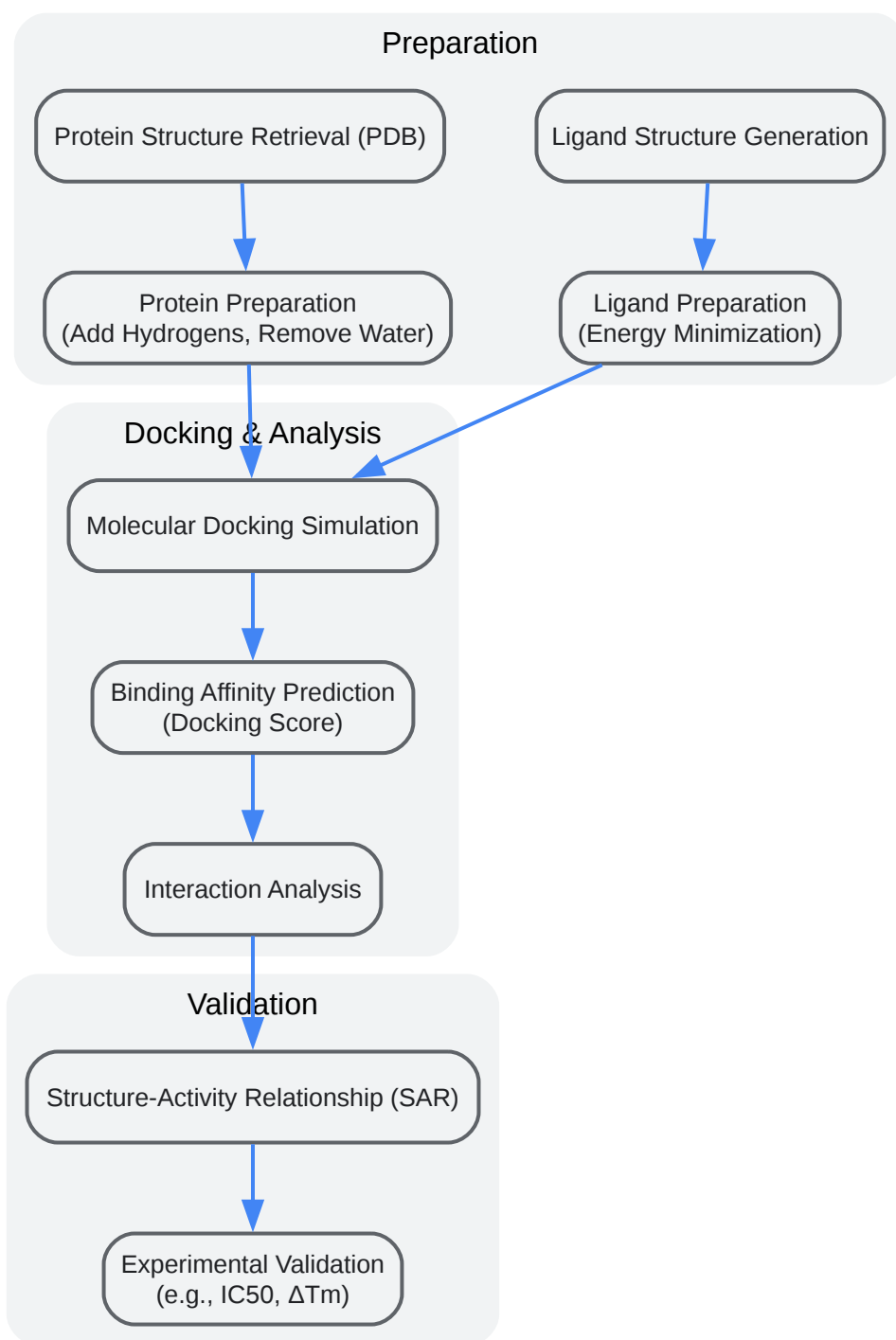
Experimental Protocols

The following is a summary of the experimental protocol used for the molecular docking studies of 2-hydroxybenzoic acid derivatives against SIRT5.[1]

1. **Protein Preparation:** The crystal structure of human SIRT5 was obtained from the Protein Data Bank (PDB ID: 2NYR). The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added to the protein structure.
2. **Ligand Preparation:** The 3D structures of the 2-hydroxybenzoic acid derivatives were generated. The structures were then subjected to energy minimization to obtain low-energy conformations.
3. **Molecular Docking Simulation:** Molecular docking simulations were performed to predict the binding modes of the derivatives in the SIRT5 active site. The study reported a highly significant correlation ($R^2 = 0.71$) between the docking scores (GOLD score) and the experimental pIC50 values, indicating the reliability of the docking protocol.[1]

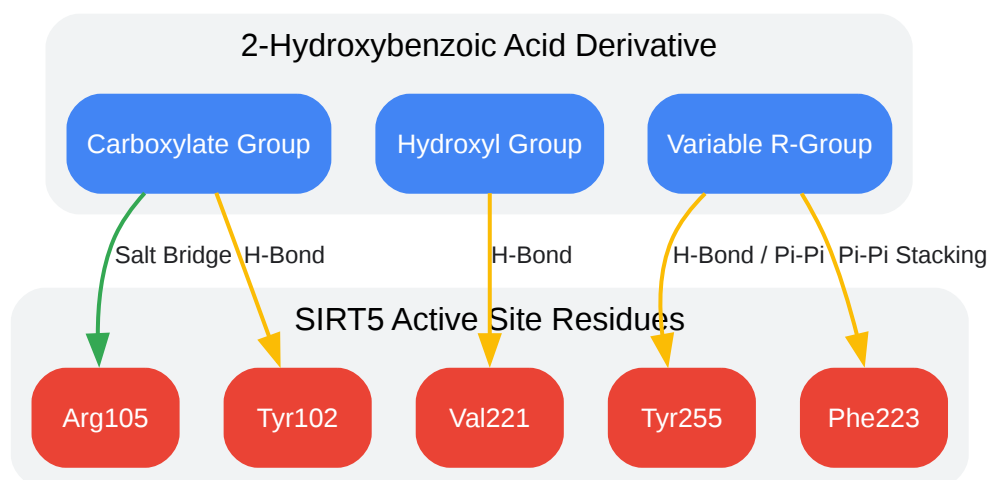
Mandatory Visualization

The following diagrams illustrate the general workflow for a comparative molecular docking study and the key interactions within the SIRT5 binding pocket.



[Click to download full resolution via product page](#)

Caption: General workflow for a comparative molecular docking study.



[Click to download full resolution via product page](#)

Caption: Key interactions of 2-hydroxybenzoic acid derivatives in the SIRT5 active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Docking Analysis of 2-Hydroxybenzoic Acid Derivatives as SIRT5 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053137#comparative-docking-studies-of-2-hydroxy-6-methoxybenzoic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com